

Catalytic Conversion of 2-Morpholinobenzaldehyde: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: **2-Morpholinobenzaldehyde**

Cat. No.: **B119794**

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Abstract

2-Morpholinobenzaldehyde is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The presence of both a directing morpholine group and a reactive aldehyde functionality makes it an excellent candidate for various catalytic transformations, particularly C-H activation/functionalization reactions. This document provides detailed application notes and experimental protocols for the catalytic conversion of **2-Morpholinobenzaldehyde**, focusing on a representative rhodium-catalyzed hydroacylation reaction. The information presented herein is intended to guide researchers in the strategic utilization of this valuable building block for the synthesis of novel molecular entities.

Introduction

The morpholine moiety is a privileged scaffold in drug discovery, known to improve the physicochemical properties and pharmacological activity of bioactive molecules. When incorporated into a benzaldehyde structure at the ortho position, it can act as an effective directing group for transition metal-catalyzed C-H functionalization. This allows for the selective introduction of new substituents at the C6 position of the benzene ring, providing a direct route to complex, functionalized aromatic compounds. Among the various catalytic methods, rhodium-catalyzed reactions have shown remarkable efficiency and selectivity in C-H activation

processes. This application note details a protocol for the rhodium-catalyzed hydroacylation of alkynes with **2-Morpholinobenzaldehyde**, a transformation that yields valuable enone products.

Data Presentation

Table 1: Reaction Parameters for Rhodium-Catalyzed Hydroacylation of 2-Morpholinobenzaldehyde with Phenylacetylene

Entry	Catalyst (mol%)	Ligand (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	[Rh(cod) ₂] BF ₄ (5)	dppf (5)	Toluene	80	12	85
2	[Rh(coe) ₂ Cl] ₂ (2.5)	Xantphos (5)	Dioxane	100	12	78
3	[Rh(cod)Cl] ₂ (2.5)	dppf (5)	Toluene	80	24	92
4	[Rh(cod) ₂] BF ₄ (2.5)	dppf (2.5)	Toluene	80	12	75

Note: The data presented in this table is a representative summary based on analogous reactions reported in the literature and should be considered as a starting point for optimization.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Hydroacylation of 2-Morpholinobenzaldehyde with Phenylacetylene

This protocol describes a general procedure for the ortho-C-H activation of **2-Morpholinobenzaldehyde** and its subsequent hydroacylation with an alkyne, adapted from established methods for similar substrates.[\[1\]](#)

Materials:

- **2-Morpholinobenzaldehyde**
- Phenylacetylene
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ($[\text{Rh}(\text{cod})_2]\text{BF}_4$)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Anhydrous toluene
- Schlenk flask
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

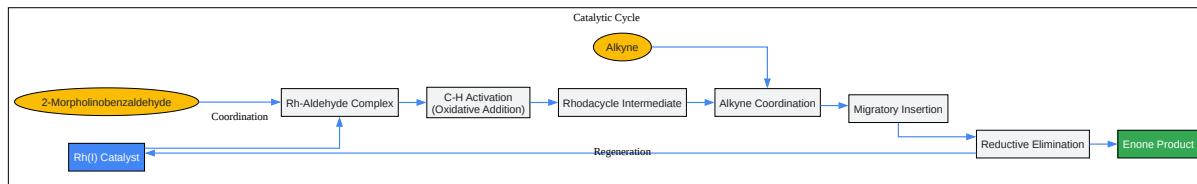
Procedure:

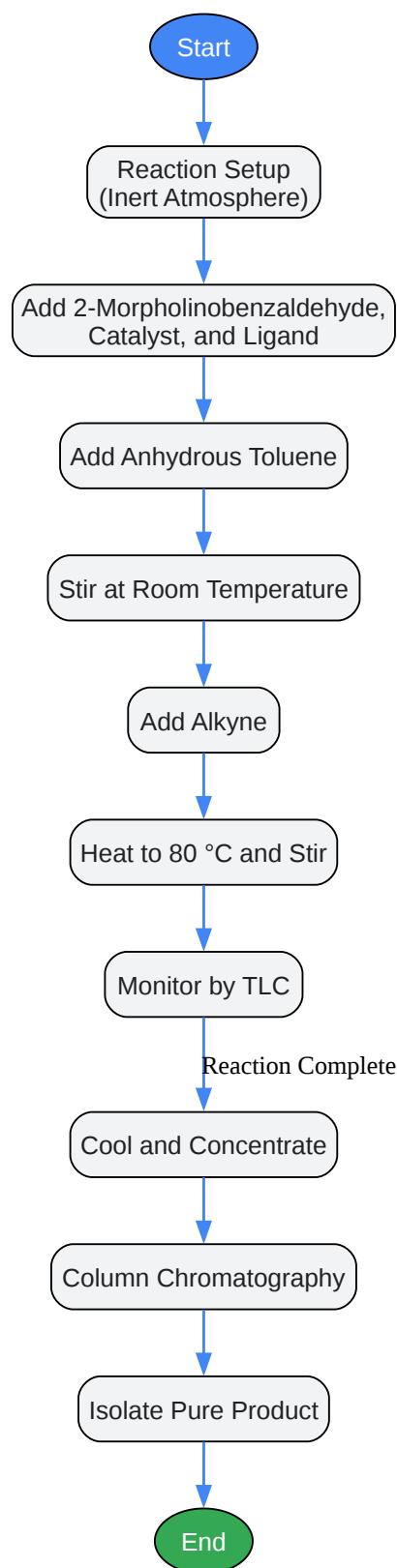
- To a dry Schlenk flask under an inert atmosphere, add **2-Morpholinobenzaldehyde** (1.0 mmol, 1.0 equiv.), $[\text{Rh}(\text{cod})_2]\text{BF}_4$ (0.05 mmol, 5 mol%), and dppf (0.05 mmol, 5 mol%).
- Add anhydrous toluene (5 mL) to the flask.
- Stir the mixture at room temperature for 10 minutes.
- Add phenylacetylene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
- Heat the reaction mixture to 80 °C and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-morpholinophenyl enone product.

Safety Precautions:

- Handle all reagents and solvents in a well-ventilated fume hood.
- Rhodium catalysts are toxic and should be handled with care.
- Anhydrous solvents are flammable and should be kept away from ignition sources.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations



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References

- 1. 2-Aminobenzaldehydes as Versatile Substrates for Rhodium-Catalyzed Alkyne Hydroacylation: Application to Dihydroquinolone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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